Calmodulin‑Stimulated Phosphodiesterase Inhibition: Propylinium vs. Dequalinium
Propylinium demonstrates a complete absence of calmodulin‑antagonist activity compared to dequalinium. In a direct head‑to‑head assay using a calmodulin‑stimulated cyclic nucleotide phosphodiesterase, dequalinium exhibited an IC₅₀ of 1 µM, whereas propylinium had no measurable inhibitory effect [1].
| Evidence Dimension | Calmodulin‑Stimulated Phosphodiesterase Inhibition |
|---|---|
| Target Compound Data | No inhibitory effect |
| Comparator Or Baseline | Dequalinium (IC₅₀ = 1 µM) |
| Quantified Difference | IC₅₀ > 1 µM (inactive) |
| Conditions | Calmodulin‑stimulated cyclic nucleotide phosphodiesterase assay, kinetic analysis |
Why This Matters
This direct quantitative comparison definitively establishes propylinium as an inactive structural analog, enabling its use as a validated negative control in calmodulin‑related studies.
- [1] Bodden WL, et al. Selective antimitochondrial agents inhibit calmodulin. Biochem Biophys Res Commun. 1986;135(2):574-582. doi:10.1016/0006-291x(86)90032-x. PMID: 3008727. View Source
